molecular formula C10H9BrClN B13509402 6-Bromo-3-methylquinoline hydrochloride

6-Bromo-3-methylquinoline hydrochloride

Cat. No.: B13509402
M. Wt: 258.54 g/mol
InChI Key: ZVQFAMQJOFDUKU-UHFFFAOYSA-N
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Description

6-Bromo-3-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylquinoline hydrochloride typically involves the bromination of 3-methylquinoline. The reaction is carried out using bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-3-methylquinoline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for developing materials with specific characteristics .

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylquinoline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 6-Bromo-3-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H9BrClN

Molecular Weight

258.54 g/mol

IUPAC Name

6-bromo-3-methylquinoline;hydrochloride

InChI

InChI=1S/C10H8BrN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-6H,1H3;1H

InChI Key

ZVQFAMQJOFDUKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1.Cl

Origin of Product

United States

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